6-Bromo-4,4-dimethylthiochroman 1-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-dimethylthiochroman 1-oxide can be achieved through several methods. One notable method involves a one-pot synthesis starting from bromobenzene. This process includes chlorosulfonation, reduction, etherization, and cyclization . The steps are as follows:
Chlorosulfonation: Bromobenzene is treated with chlorosulfonic acid and sodium chloride to form the intermediate arylsulfonic chloride.
Reduction: The arylsulfonic chloride is then reduced using reagents such as metals, hydrides, or triphenylphosphorus.
Etherization: The reduced product undergoes etherization.
Cyclization: Finally, the product is cyclized to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for higher yields and lower environmental impact. The one-pot synthesis method is particularly advantageous due to its low consumption of reagents and reduced pollution .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,4-dimethylthiochroman 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiochroman form.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiochroman derivatives .
Scientific Research Applications
6-Bromo-4,4-dimethylthiochroman 1-oxide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-dimethylthiochroman 1-oxide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or as a ligand for receptor binding. The exact pathways and molecular targets can vary depending on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylthiochroman: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
6-Chloro-4,4-dimethylthiochroman: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4,4-Dimethylthiochroman 1-oxide: Similar but without the bromine atom, affecting its chemical behavior and applications.
Uniqueness
6-Bromo-4,4-dimethylthiochroman 1-oxide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its utility as an intermediate in the synthesis of various pharmaceuticals .
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrothiochromene 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS/c1-11(2)5-6-14(13)10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUMTQDABUXJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470527 |
Source
|
Record name | AGN-PC-00E0DA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864841-53-2 |
Source
|
Record name | AGN-PC-00E0DA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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